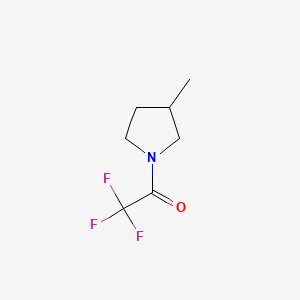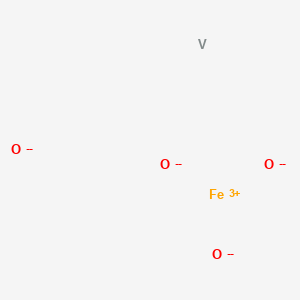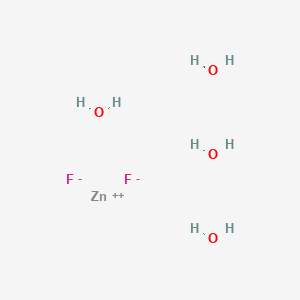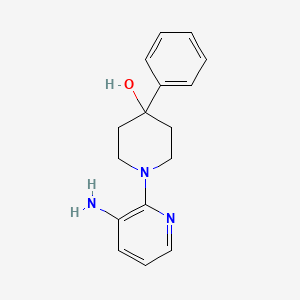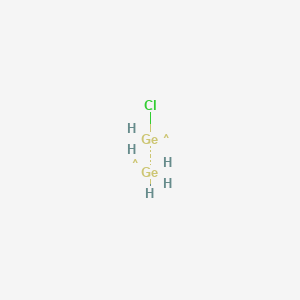
CID 101289876
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 101289876 is a chemical compound with the formula Ge2H5Cl It is a member of the organogermanium compounds, which are compounds containing carbon-germanium bonds
Vorbereitungsmethoden
CID 101289876 can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride (GeCl4) with lithium aluminum hydride (LiAlH4) in an ether solvent. This reaction produces chlorogermane (GeH3Cl), which can then be further reacted to form chlorodigermane. Another method involves the Wurtz-type coupling of chlorotriethylgermane with elemental lithium to produce the corresponding digermane
Analyse Chemischer Reaktionen
CID 101289876 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, chlorodigermane can be converted to germanium dioxide (GeO2) using oxidizing agents such as hydrogen peroxide (H2O2). Reduction reactions can produce germanium hydrides, while substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CID 101289876 has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. In materials science, chlorodigermane is used in the deposition of germanium-containing thin films for electronic and optoelectronic devices . In biology and medicine, organogermanium compounds, including chlorodigermane, are studied for their potential therapeutic properties, such as anticancer and immunomodulatory effects. Additionally, chlorodigermane is used in the development of new photoinitiators for visible light photopolymerization .
Wirkmechanismus
The mechanism of action of chlorodigermane involves its interaction with various molecular targets and pathways. In biological systems, organogermanium compounds are believed to exert their effects by modulating the immune system and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but studies suggest that these compounds can interact with cellular proteins and enzymes, leading to changes in cell signaling and function.
Conclusion
CID 101289876 is a versatile organogermanium compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it an important compound for research and development in chemistry, materials science, biology, and medicine.
Eigenschaften
CAS-Nummer |
13825-03-1 |
|---|---|
Molekularformel |
ClGe2H5 |
Molekulargewicht |
185.75 |
IUPAC-Name |
chloro-$l^{3} |
InChI |
InChI=1S/ClGeH2.GeH3/c1-2;/h2H2;1H3 |
InChI-Schlüssel |
IXAKFRBIDWZXMT-UHFFFAOYSA-N |
SMILES |
Cl[GeH2].[GeH3] |
Synonyme |
Chlorodigermane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


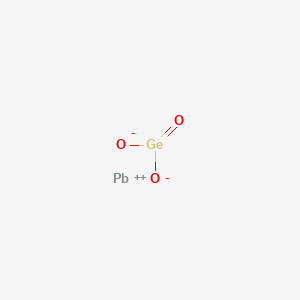
![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)
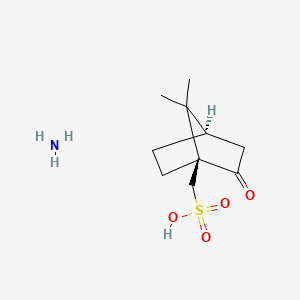
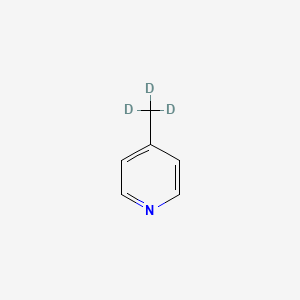
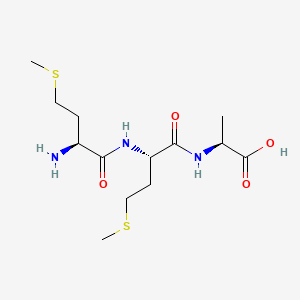
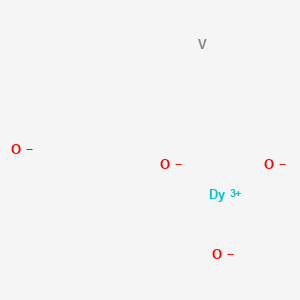
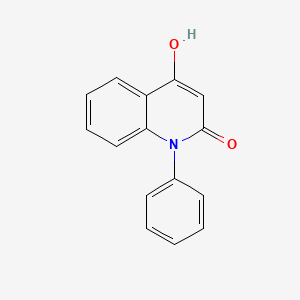
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)

![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)
